Deramciclane ((1R,2S,4R)-(–)-N,N-dimethyl-2-[(1,7,7-trimethyl-2-phenylbicyclo-[2,2,1]-hept-2-yl)oxy]ethanamine-2-(E)-butendioate (1 : 1)) [, ] is a synthetic compound developed as a potential anxiolytic agent. [] It is classified as a selective serotonin 5-HT2A and 5-HT2C receptor antagonist. [, ] Deramciclane also possesses inverse agonist properties at the 5-HT2C receptor. [, ] In scientific research, deramciclane serves as a valuable tool for investigating the role of serotonin receptors in various physiological processes.
Synthesis Analysis
Dehalogenation of [(1R)-endo]-(+)-3-bromocamphor: Tritium gas is used to dehalogenate [(1R)-endo]-(+)-3-bromocamphor, resulting in the production of [3-3H]camphor. []
Conversion to [3-3H]phenylborneol and [3-3H]deramciclane fumarate: [3-3H]camphor is then converted to [3-3H]phenylborneol and subsequently to [3-3H]deramciclane, which is isolated as the fumarate salt with a specific activity of 51.8 GBq/mmol. This three-step synthesis from [3-3H]camphor achieves an overall yield of 22%. []
Synthesis of 2-dimethylaminoethyl-[2-3H] chloride: Benzyloxy-acetic acid methyl ester undergoes reduction with sodium-borotritide to produce 2-benzyloxy-ethanol-[1-3H]. Through a four-step procedure, it is then converted into 2-dimethylaminoethyl-[2-3H] chloride. []
Condensation and formation of [2-dimethylamino-[2-3H]ethoxy]deramciclane fumarate: 2-dimethylaminoethyl-[2-3H] chloride is condensed with the sodium derivative of 2-phenylborneol, yielding [2-dimethylamino-[2-3H]ethoxy]deramciclane. This compound is isolated as the fumarate salt with a specific activity of 8.177 GBq/mmol. This six-step synthesis starting from [3H]NaBH4 results in an overall yield of 6%. []
The synthesis of deramciclane labeled with radiocarbon (14C) in various positions is also described in the literature, utilizing [U-14C]bromobenzene and [1-14C]sodium acetate as starting materials. []
Molecular Structure Analysis
Side chain modification: N-demethylation and total side chain cleavage are prominent metabolic reactions observed in hepatic microsomes. []
Hydroxylation: Deramciclane is hydroxylated at multiple positions on the molecule, including the camphor ring and the side chain. Dihydroxylated derivatives have also been identified. []
Conjugation: Phase I metabolites undergo conjugation reactions, such as glucuronidation, facilitating their elimination from the body. []
CYP2E1, a specific cytochrome P450 enzyme, plays a significant role in catalyzing these metabolic reactions. []
Physical and Chemical Properties Analysis
Ionization and Lipophilicity: Deramciclane is a highly lipophilic compound with a large volume of distribution, indicating extensive tissue binding. [, ] Its aqueous pKa value and octanol/water partition coefficient (logP) have been experimentally determined and support its favorable pharmacokinetic properties. []
Plasma Protein Binding: Deramciclane exhibits strong binding to plasma proteins, particularly alpha1-acid glycoprotein (AAG) in humans. [] This binding is saturable and of high affinity, influencing its distribution and elimination. []
Applications
Behavioral Pharmacology: Deramciclane serves as a valuable pharmacological tool in preclinical studies to investigate the role of serotonin 5-HT2A and 5-HT2C receptors in anxiety-related behaviors and other neuropsychiatric disorders. [, , , , ]
Metabolic Studies: Research has focused on elucidating the metabolic pathways of deramciclane in various species, including rats, dogs, rabbits, and humans. [, , , , , , , ]
Pharmacokinetic Investigations: Numerous studies have examined the pharmacokinetics of deramciclane, exploring its absorption, distribution, metabolism, and elimination in different species. [, , , , , , , , , ]
Future Directions
Investigating the role of deramciclane in other neurological disorders: While primarily studied in the context of anxiety, exploring its potential therapeutic benefits in other neurological disorders, such as cognitive impairment [], could be valuable.
Related Compounds
N-Desmethylderamciclane
Compound Description: N-Desmethylderamciclane is an active metabolite of deramciclane. [, ] It is formed through N-demethylation, a metabolic process occurring in the liver. [, , ] Studies show that N-desmethylderamciclane reaches its peak plasma concentration approximately 6 hours after deramciclane administration. []
Relevance: Like deramciclane, N-desmethylderamciclane exhibits pharmacological activity. [, ] The area under the curve (AUC) for N-desmethylderamciclane over 48 hours post-administration is approximately one-third of deramciclane's AUC over an infinite time period. This ratio remains consistent across various doses. []
Phenylborneol
Compound Description: Phenylborneol is a metabolite of deramciclane, generated through side chain modification during the drug's biotransformation. []
Relevance: The formation of phenylborneol from deramciclane highlights the significant role of side chain modification in deramciclane's metabolism. [] Unlike deramciclane, phenylborneol lacks the dimethylaminoethoxy side chain.
Hydroxy-N-desmethylderamciclane
Compound Description: Hydroxy-N-desmethylderamciclane is a metabolite of deramciclane identified in biological samples like plasma and urine. [] It results from deramciclane undergoing both hydroxylation and N-demethylation processes.
Deramciclane Carboxylate
Compound Description: Deramciclane carboxylate is a metabolite of deramciclane identified in dog plasma. [] It is formed through oxidation of deramciclane, leading to the incorporation of a carboxylate group onto the camphor ring. This metabolite binds irreversibly to serum albumin. []
Relevance: The formation of deramciclane carboxylate highlights the potential for deramciclane and its metabolites to engage in covalent binding with plasma proteins. [] This interaction distinguishes deramciclane carboxylate from deramciclane, which primarily exhibits non-covalent binding interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Matrix modification is a procedure for reducing volatilization and vapour-phase intrusions using a chemical reagent which acts as buffer enabling the use of higher pre-treated and atomization temperatures. The reagent causes either the interfering component to become more volatile or the analyte is converted to less volatile form. Magnesium is a first class modifier, forming oxides in the graphite furnace during heat pre-treatment. Magnesium added as nitrate has high thermal stability. Magnesium nitrate hexahydrate is a hydrated magnesium salt. A mixture of magnesium nitrate hexahydrate and magnesium chloride hexahydrate has been reported as a potential phase change material (PCM) for the storage of latent thermal energy. It has been employed as a base material in this mixture to evaluate the storage and effective utilization of urban waste heat from emerged co-generation systems. Its crystals belong to the monoclinic crystal system.